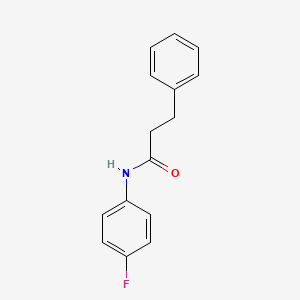

N-(4-Fluorophenyl)-3-phenyl-propanamide

Description

Structure

3D Structure

Properties

CAS No. |

5298-86-2 |

|---|---|

Molecular Formula |

C15H14FNO |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C15H14FNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18) |

InChI Key |

OIWMUPBNVSEYPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(4-Fluorophenyl)-3-phenyl-propanamide

The creation of the amide linkage is the central transformation in synthesizing this compound. This can be approached through classical methods involving highly reactive intermediates or more modern, direct strategies.

The most traditional and robust method for synthesizing N-aryl amides involves a two-step process. The first step is the conversion of a carboxylic acid to a more reactive acid derivative, typically an acid chloride. For the synthesis of the target molecule, 3-phenylpropanoic acid (also known as hydrocinnamic acid) is converted to 3-phenylpropanoyl chloride. lookchem.comnih.gov This activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). walisongo.ac.id

The resulting 3-phenylpropanoyl chloride is a highly reactive electrophile that is not typically isolated but is reacted in situ with the nucleophile. orgsyn.org In the second step, the acid chloride is treated with 4-fluoroaniline. nih.gov The reaction is usually performed in an inert solvent like dichloromethane (B109758) (DCM) and in the presence of a base, such as triethylamine (B128534) or an excess of the aniline (B41778) itself, to neutralize the hydrochloric acid (HCl) byproduct. walisongo.ac.id

A well-documented synthesis of an analogous compound, N-benzyl-3-phenylpropanamide, illustrates this process clearly. Hydrocinnamic acid is first reacted with oxalyl chloride, and the resulting acid chloride is then combined with benzylamine (B48309) to form the amide. walisongo.ac.id This same principle is directly applicable to the synthesis of this compound.

Reaction Scheme: Classical Amidation

To circumvent the often harsh conditions and poor atom economy of the acid chloride route, direct amidation methods have been developed. These strategies involve the use of coupling agents or catalysts that facilitate amide bond formation directly from the carboxylic acid and the amine, avoiding the need to form and isolate a highly reactive intermediate.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). walisongo.ac.id These reagents activate the carboxylic acid group of 3-phenylpropanoic acid, allowing for nucleophilic attack by 4-fluoroaniline.

More recently, catalytic methods have gained prominence as greener alternatives. Boric acid, for instance, has been shown to be an effective catalyst for the direct condensation of carboxylic acids and amines to form amides, with water as the only byproduct. researchgate.net This approach is advantageous due to the low toxicity and cost of the catalyst. Research on the synthesis of N-benzyl-4-phenylbutyramide demonstrates the utility of boric acid in catalyzing such transformations. researchgate.net Other approaches include transition metal-free methods that react phenyl esters with aryl amines. rsc.org

Spectroscopic Characterization Techniques for Structural Confirmation

Once synthesized, the identity and purity of this compound are confirmed using a suite of spectroscopic techniques. NMR and Mass Spectrometry are indispensable tools for this purpose.

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, the ¹H NMR spectrum would exhibit several characteristic signals. The protons on the unsubstituted phenyl ring typically appear as a multiplet around 7.20-7.35 ppm. The protons on the 4-fluorophenyl ring are expected to show a characteristic AA'BB' system, appearing as two sets of multiplets or "doublet of doublets" due to coupling with each other and with the fluorine atom. The two methylene (B1212753) groups (-CH₂CH₂-) in the propanamide chain would appear as two distinct triplets around 2.5-3.0 ppm. The amide proton (NH) would likely be observed as a broad singlet or a triplet (if coupled to the adjacent CH₂) in the downfield region, typically between 7.5 and 8.5 ppm. thermofisher.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon (C=O) around 170 ppm, and various aromatic carbon signals between 115 and 140 ppm. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF).

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | ~7.20-7.35 (m, 5H) | ~126-141 |

| Fluorophenyl-H (ortho to F) | ~7.00 (t, 2H) | ~115 (d, ²JCF) |

| Fluorophenyl-H (ortho to NH) | ~7.50 (dd, 2H) | ~122 (d, ³JCF) |

| -CH₂-Ph | ~3.00 (t, 2H) | ~39 |

| -CH₂-CO | ~2.60 (t, 2H) | ~32 |

| N-H | ~8.0 (s, 1H) | N/A |

| C=O | N/A | ~171 |

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The molecular formula is C₁₅H₁₄FNO.

The primary peak of interest is the molecular ion peak [M]⁺ or, more commonly in modern techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺. Fragmentation would likely occur at the amide bond, leading to characteristic daughter ions that further corroborate the structure.

Calculated Mass Data for this compound

| Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₅H₁₄FNO | 243.1059 |

| Protonated Ion [M+H]⁺ | C₁₅H₁₅FNO | 244.1137 |

| Fragment Ion | C₉H₉O | 133.0653 |

Derivatization Strategies and Analogue Synthesis

The structure of this compound serves as a scaffold that can be systematically modified to produce a library of analogues. These modifications can be used to explore structure-activity relationships in various chemical and biological contexts. Derivatization can be broadly categorized by which part of the molecule is altered.

Modification of the 3-Phenylpropanoyl Moiety: Substituents can be introduced onto the phenyl ring (e.g., hydroxyl, methoxy (B1213986), or other alkyl groups). The length of the aliphatic chain can also be shortened or lengthened. For example, replacing the 3-phenylpropanoyl group with a benzoyl group would yield N-(4-Fluorophenyl)benzamide.

Modification of the N-(4-Fluorophenyl) Moiety: The fluorine substituent can be moved to the ortho or meta positions, or it can be replaced with other halogens such as chlorine or bromine, yielding compounds like N-(4-chlorophenyl)-3-phenylpropanamide or N-(4-bromophenyl)-3-phenylpropanamide. nih.gov Additional substituents can also be introduced onto this ring.

Complex Analogues: More complex analogues have been synthesized for various research purposes. For instance, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been developed as histone deacetylase inhibitors. nih.gov Other studies have designed analogues where the phenylpropyl side chain is attached to a piperazine (B1678402) ring system. ebi.ac.uk

Chemical Reactivity of the Propanamide Backbone

The propanamide backbone, consisting of an amide functional group and an ethylene (B1197577) bridge, is the site of several key chemical reactions.

The amide bond is generally stable, a characteristic vital for the integrity of many pharmaceutical compounds. masterorganicchemistry.com However, it can undergo hydrolysis under both acidic and basic conditions, typically requiring heat. masterorganicchemistry.comchemguide.co.uk

Acidic Hydrolysis: When heated with a dilute acid, such as hydrochloric acid, the amide bond in this compound is cleaved. The reaction with water is catalyzed by the acid, yielding 3-phenylpropanoic acid and 4-fluoroaniline. chemguide.co.uklibretexts.orgyoutube.com The amine product will be protonated in the acidic medium to form the corresponding ammonium (B1175870) salt. youtube.com

Basic Hydrolysis: Heating the compound with a strong base, like sodium hydroxide, also results in the cleavage of the amide bond. This reaction produces the sodium salt of 3-phenylpropanoic acid (a carboxylate salt) and 4-fluoroaniline. libretexts.orgyoutube.com The release of the amine can be used as a qualitative test for the presence of the amide. chemguide.co.uklibretexts.org

The methylene bridge (-CH2-CH2-) in the propanamide backbone is generally less reactive than the amide bond. However, its presence provides conformational flexibility to the molecule, which can be crucial for its interaction with biological targets. While direct reactions on this saturated alkyl chain are not common under standard laboratory conditions, its strategic modification during synthesis can influence the molecule's properties. For instance, the introduction of substituents on the methylene bridge can alter the molecule's polarity and metabolic stability.

Introduction of Substituents on Phenyl Rings for Modified Biological Activity

The two phenyl rings in this compound offer prime locations for synthetic modification to alter the compound's biological activity. The introduction of various substituents can impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetics and pharmacodynamics. This approach is a cornerstone of medicinal chemistry, often guided by the principles of bioisosteric replacement and structure-activity relationship (SAR) studies. cambridgemedchemconsulting.com

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com For instance, the fluorine atom on the N-phenyl ring could be replaced with other halogens (Cl, Br) or small electron-withdrawing groups to fine-tune the electronic nature of the ring.

Structure-activity relationship studies on analogous compounds provide valuable insights into how different substituents might affect the biological activity of this compound. For example, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which are potent TRPV1 antagonists, the substitution pattern on a phenyl C-region was found to be critical for potent activity. nih.gov Phenyl C-region derivatives generally exhibited better antagonism than their pyridine (B92270) surrogates. nih.gov

The following table summarizes findings from SAR studies on related propanamide structures, illustrating the potential impact of substituents on biological activity.

| Parent Structure Moiety | Substituent Change | Observed Effect on Biological Activity | Reference Compound Class |

| 4-(methylsulfonylamino)phenyl | Replacement of H with 3-fluoro | Crucial for high binding affinity and potent antagonism. nih.gov | N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides (TRPV1 antagonists) nih.gov |

| 4-(methylsulfonylamino)phenyl | Replacement of 3-fluoro with bulkier halogens (Cl, Br, I) | Increased binding affinity but reduced antagonist potency. nih.gov | N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides (TRPV1 antagonists) nih.gov |

| Pyridine C-region | Replacement with phenyl C-region | Generally exhibited better antagonism. nih.gov | 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides (TRPV1 antagonists) nih.gov |

| N-naphthalene moiety | Change to a benzene (B151609) moiety | Abolished the effect on ENT1. frontiersin.org | FPMINT analogues (ENT inhibitors) frontiersin.org |

These examples from related compound classes underscore the importance of systematic substitution on the phenyl rings to optimize biological activity. The introduction of different functional groups can lead to enhanced potency, improved selectivity for a biological target, and better pharmacokinetic profiles.

Biological Activity Profiles and Molecular Mechanisms

Quorum Sensing Inhibition Potential

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that orchestrates collective behaviors. The disruption of QS is a promising strategy for attenuating bacterial virulence without exerting selective pressure for resistance.

While direct studies on N-(4-Fluorophenyl)-3-phenyl-propanamide are limited, research into structurally similar compounds has shed light on its potential as a quorum sensing antagonist. A notable analogue, N-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-phenylpropanamide, has been identified as a potential quorum sensing (QS) antagonist, particularly against the marine pathogen Vibrio harveyi. evitachem.com Vibrio harveyi is a significant pathogen in marine aquaculture, and its virulence is largely regulated by QS. The ability of analogues to interfere with this communication system suggests a potential avenue for the development of anti-infective agents that target virulence rather than bacterial growth. Further research is necessary to determine if this compound exhibits similar or enhanced efficacy.

The proposed mechanism for related QS antagonists involves the disruption of bacterial communication systems, thereby hindering their capacity to coordinate virulence and pathogenesis. evitachem.com For instance, the compound 3-phenylpropan-1-amine (3-PPA), which shares the phenylpropanamide core structure, has been shown to inhibit QS in Serratia marcescens. nih.gov This inhibition leads to a reduction in virulence factors and biofilm formation. nih.gov It is hypothesized that this compound may act in a similar fashion by competing with native signaling molecules for binding to their cognate receptors, thus blocking the downstream signaling cascade that leads to the expression of virulence genes. However, the precise molecular interactions of this compound with the QS machinery of Vibrio harveyi remain to be elucidated.

Antimicrobial Research Focus

Beyond its specific potential as a quorum sensing inhibitor, the broader antimicrobial properties of this compound and its chemical class have been a subject of scientific investigation.

Direct and specific studies detailing the activity of this compound against Staphylococcus aureus and Bacillus subtilis are not extensively available in the reviewed literature. However, the general class of compounds containing a fluorophenyl moiety has been explored for antimicrobial properties. For example, a related compound, 3-(4-Fluorophenyl)propanamide, has been reported to exhibit significant antimicrobial activity against various bacterial strains, as indicated by the formation of inhibition zones in laboratory tests. Furthermore, other complex molecules incorporating a 4-fluorophenyl group have been investigated as inhibitors of bacterial efflux pumps in Staphylococcus aureus, which represents a mechanism to overcome antibiotic resistance. nih.gov These findings suggest that the this compound scaffold is of interest in the development of new antibacterial agents, though specific data on its efficacy against S. aureus and B. subtilis is needed.

Table 1: Antibacterial Investigations of Related Compounds

| Compound Class/Related Compound | Bacterial Strain(s) | Observed Effect | Reference |

| 3-(4-Fluorophenyl)propanamide | Various bacterial strains | Significant inhibition zones | |

| Polysubstituted pyrroles with a 4-fluorophenyl group | Staphylococcus aureus | Inhibition of NorA efflux pump | nih.gov |

Note: This table reflects findings on related compounds due to the limited direct data on this compound.

There is currently a lack of specific research data on the antifungal activity of this compound against Candida albicans. However, the broader chemical class of phenylpropanoids has been recognized for its antifungal potential. mdpi.com Various derivatives of this structural family have demonstrated activity against different fungal species. This suggests that this compound could be a candidate for future antifungal research, but dedicated studies are required to confirm any activity against Candida albicans.

Anti-inflammatory Research

The propanamide scaffold is a feature in various compounds that have been investigated for their anti-inflammatory properties. This research has focused on their ability to modulate key inflammatory pathways and markers.

Modulation of Inflammatory Markers by Propanamide Derivatives

Research into various propanamide derivatives has demonstrated their potential to modulate the expression and activity of key inflammatory markers. Natural products and synthetic compounds are known to impact interleukins and their signaling pathways, which are crucial in inflammatory conditions. The modulation of these markers is a key strategy in the management of inflammatory diseases.

Cellular and Molecular Anti-inflammatory Mechanisms

The anti-inflammatory effects of certain propanamide-containing compounds are attributed to their interaction with specific cellular and molecular targets. For instance, a series of 2,2-dimethyl-3,3-diphenyl-propanamides have been identified as novel glucocorticoid receptor (GR) modulators. These compounds have shown the ability to act as nonsteroidal dissociated GR agonists, exhibiting good agonist activity in GR-mediated transrepression assays while having reduced agonist activity in GR-mediated transactivation assays. This dissociation profile suggests a mechanism that could lead to anti-inflammatory effects with a potentially improved side-effect profile compared to traditional corticosteroids.

Acaricidal Research and Veterinary Applications

The potential application of propanamide derivatives extends to veterinary medicine, particularly in the control of ectoparasites.

Efficacy Against Mite Species (e.g., Psoroptes cuniculi)

There is currently no published research available that details the efficacy of this compound against mite species such as Psoroptes cuniculi.

Mechanisms of Acaricidal Action

Information regarding the specific mechanisms of acaricidal action for this compound is not available in the reviewed scientific literature.

Central Nervous System (CNS) Activity of Analogues

Analogues of this compound have been the subject of research for their potential effects on the central nervous system, particularly focusing on anticonvulsant properties.

While direct studies on dioxoisoindolinyl derivatives of this compound are not detailed in the provided search results, extensive research has been conducted on other related amide and imide structures, revealing significant anticonvulsant potential. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov These compounds were designed as analogues of previously identified anticonvulsant pyrrolidine-2,5-diones. nih.gov

Initial screening of these acetamide (B32628) derivatives was performed using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice and/or rats. nih.govnih.gov The MES test is a common preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.

In one study, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed promising activity, particularly those with a 3-(trifluoromethyl)anilide group. nih.gov Several of these compounds provided protection in the MES test at doses of 100 mg/kg and/or 300 mg/kg. nih.gov Notably, some derivatives also demonstrated activity in the 6-Hz screen, an animal model considered to be predictive of efficacy against therapy-resistant partial seizures. nih.gov

Another area of research has focused on isatin-based compounds, which share some structural similarities with the proposed dioxoisoindolinyl derivatives. nih.gov Isatin (1H-indole-2,3-dione) and its derivatives are known to possess a broad spectrum of biological activities, including anticonvulsant effects. nih.gov The anticonvulsant activity of these compounds is often evaluated using the MES and scPTZ models. nih.gov

Furthermore, research into ((benzyloxy)benzyl)propanamide derivatives has identified compounds with potent activity in mouse seizure models, including the MES and 6 Hz tests. semanticscholar.org One lead compound from this series, compound 5, demonstrated robust protection with an ED50 of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz (32 mA) test. semanticscholar.org

Table 1: Anticonvulsant Activity of Selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test

| Compound | Substituent on Anilide Ring | Amine Moiety | Dose (mg/kg) | Time (h) | Activity (% Protection) |

|---|---|---|---|---|---|

| 12 | 3-chloro | 4-methylpiperazine | 100 | 0.5 | Active |

| 13 | 3-chloro | Morpholine | 100 | 0.5 | Active |

| 13 | 3-chloro | Morpholine | 300 | 4 | Active |

| 19 | 3-trifluoromethyl | Phenylpiperazine | 300 | 0.5 | Active |

| 19 | 3-trifluoromethyl | Phenylpiperazine | 100 | 4 | Active |

| 24 | 3-trifluoromethyl | Morpholine | 100 | 0.5 | Active |

Data sourced from a study on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov

The γ-aminobutyric acid type A (GABAA) receptor is a key target for many drugs acting on the central nervous system, including anticonvulsants. nih.gov The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neuronal firing. nih.gov Many antiepileptic drugs exert their effects by modulating GABAA receptors. nih.gov

Analogues of this compound, such as certain phenylpropanoid derivatives, have been investigated for their interaction with the GABAA receptor. rjeid.com In silico studies, including ligand-based virtual screening and molecular docking, have been employed to predict the binding and potential activity of these compounds at the GABAA receptor. rjeid.com One such study identified a phenylpropanoid derivative, TR430, which was predicted to bind to and activate the GABAA receptor, suggesting a potential mechanism for anticonvulsant activity. rjeid.com

The interaction with the GABAA receptor is often at allosteric sites, separate from the GABA binding site itself. nih.gov For example, benzodiazepines are positive allosteric modulators (PAMs) that bind to a specific site on the receptor, enhancing the effect of GABA. nih.govnih.gov Research on chalcone (B49325) derivatives, which share some structural features with phenylpropanamides, has shown that their anxiolytic and anticonvulsant effects may be mediated through the GABAA receptor, potentially at the benzodiazepine (B76468) binding site. uece.br The anticonvulsant effect of one such chalcone was blocked by flumazenil, a known antagonist of the benzodiazepine site, providing evidence for this interaction. uece.br

Furthermore, fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are also known to be highly selective modulators of GABAA receptors and have demonstrated powerful antiseizure properties in human stem cell-derived neuronal circuits. frontiersin.org Their anticonvulsant action is believed to be a result of their ability to potentiate GABAA receptor function, an effect not seen with other NSAIDs like ibuprofen (B1674241) or indomethacin, suggesting a mechanism independent of cyclooxygenase inhibition. frontiersin.org

The structural and dynamic mechanisms of how different ligands modulate GABAA receptor activity are complex. Positive allosteric modulators like zolpidem stabilize the open conformation of the receptor's ion channel, while negative allosteric modulators can stabilize a conformation that prevents the channel from opening. nih.gov

Table 2: Investigated CNS Targets for Phenylpropanoid Derivatives

| Target Receptor/Transporter | Predicted Effect of Ligand Binding |

|---|---|

| GABAA (gamma-aminobutyric acid A) | Activation |

| AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) | Inhibition |

| CaV (voltage-gated calcium channel T-type) | - |

| GAT-1 (gamma-aminobutyric acid transporter type 1) | - |

| KCNQ (voltage-gated potassium channel of the Q family) | - |

| NaV (voltage-gated sodium channel) | - |

| NMDA (N-methyl D-aspartate) | - |

Based on in silico evaluation of phenylpropanoid derivatives for antiepileptic activity. rjeid.com

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Phenyl Ring Substituents on Biological Efficacy

The nature and position of substituents on the phenyl ring of N-phenylpropanamide derivatives play a crucial role in modulating their activity as quorum sensing inhibitors. The electronic properties and steric bulk of these substituents can significantly influence how the molecule interacts with its biological target, typically a receptor protein involved in the QS cascade.

The presence of a fluorine atom at the 4-position (para-position) of the phenyl ring in N-(4-Fluorophenyl)-3-phenyl-propanamide is a key feature that can enhance its quorum sensing inhibitory potency. Research into fluorinated QS inhibitors has shown that the introduction of fluorine can lead to significant increases in inhibitory activity. nih.govnih.gov This enhancement is not merely due to a simple electronic effect but can also be attributed to the influence of fluorine on the molecule's conformation. nih.govnih.gov

The fluorine atom can bias the molecule into distinctive conformations that are pre-organized for more effective binding to the QS receptor. nih.govnih.gov This pre-organization reduces the entropic penalty of binding, leading to a higher affinity for the receptor. In essence, the fluorine substituent helps to lock the molecule into a shape that is more complementary to the binding site of the target protein.

The high electronegativity of the fluorine atom in this compound results in it being a strong electron-withdrawing group. In the context of N-acyl homoserine lactone (AHL) analogues, which are a broad class of quorum sensing modulators, the presence of electron-withdrawing groups on the acyl chain or its bioisosteres can significantly impact biological activity.

Studies on AHL analogues have demonstrated that the presence of an electron-withdrawing group in the hydrophobic region of the molecule can increase its activity as a QS inhibitor. nih.gov This is because the electronic nature of the substituent can influence the strength of interactions, such as hydrogen bonds or dipole-dipole interactions, within the receptor's binding pocket. The electron-withdrawing capacity of the para-fluoro substituent on the phenyl ring can therefore contribute to a more favorable binding interaction with the target receptor, leading to enhanced inhibition of the quorum sensing pathway.

Stereochemical Considerations in Biological Activity

While specific stereochemical studies on this compound are not extensively detailed in the provided search results, the principles of stereochemistry are of paramount importance in the biological activity of structurally related compounds. For instance, in the fentanyl class of molecules, which also contain a propanamide substructure, stereochemistry plays a critical role in their pharmacological properties. nih.gov The introduction of chiral centers, for example by adding a methyl group to the piperidine (B6355638) ring of fentanyl analogues, results in multiple stereoisomers with potentially different potencies and effects. nih.govmdpi.com

Similarly, the biological activity of N-acyl homoserine lactones, the natural ligands for many QS systems, is highly dependent on the stereochemistry of the homoserine lactone ring. Generally, only one enantiomer is biologically active. This highlights the stereospecific nature of the interaction between the signaling molecule and its cognate receptor. Therefore, it is highly probable that the biological activity of this compound would also be subject to stereochemical control, should a chiral center be introduced into its structure. The three-dimensional arrangement of atoms would likely influence its fit within the receptor binding site and, consequently, its inhibitory efficacy.

Comparative Analysis with Structurally Related Amides and Sulfonamides

To understand the unique contribution of the this compound scaffold to quorum sensing inhibition, it is useful to compare it with structurally related molecules. These comparisons can shed light on the importance of the amide linkage, the nature of the N-substituent, and the composition of the acyl chain.

The key structural differences lie in both the N-substituent and the acyl chain. This compound possesses a 4-fluorophenyl group attached to the amide nitrogen, whereas 3-Methyl-N-(2'-phenylethyl)-butyramide has a phenylethyl group. This seemingly small change can alter the electronics and sterics around the amide bond. Furthermore, the acyl chains are different: a 3-phenylpropyl group versus a 3-methylbutyl group. The length and branching of the acyl side chain are critical determinants of activity and selectivity for different quorum sensing receptors. nih.gov Studies have shown that even minor modifications to the acyl chain, such as the addition or removal of a single methylene (B1212753) group, can dramatically alter the inhibitory activity of AHL analogues. nih.gov Therefore, the presence of a phenyl ring in the acyl chain of this compound compared to the branched alkyl chain in 3-Methyl-N-(2'-phenylethyl)-butyramide would be expected to lead to different binding interactions and potentially different inhibitory profiles against various bacterial QS systems.

The biological activity of N-phenylpropanamide derivatives can be fine-tuned by altering the substituent at the 4-position of the phenyl ring. A comparison between derivatives with different halogen and methoxy (B1213986) substitutions provides insight into the electronic and steric requirements for optimal activity.

Generally, the presence of a halogen at the para-position is associated with enhanced quorum sensing inhibitory activity. This is consistent with the finding that electron-withdrawing groups can increase the potency of AHL analogues. nih.gov For instance, the bromo-substituted analogue, N-(4-bromophenyl)-3-phenylpropanamide, is also recognized as a reactant for preparing antibacterial agents. The chloro-substituted versions would be expected to follow a similar trend.

Conversely, a methoxy group is electron-donating, which can have a different effect on the molecule's interaction with the receptor. In some quinazolinone-based QS inhibitors, the introduction of an electron-donating 4-methoxy group had a more pronounced positive effect on QSI activity compared to an electron-withdrawing nitro group. This suggests that the optimal electronic nature of the substituent can be scaffold-dependent.

Below is a comparative table of related propanamide derivatives:

| Compound Name | N-Phenyl Substituent | Electronic Effect of Substituent | Expected Impact on QS Inhibition |

| This compound | 4-Fluoro | Electron-withdrawing | Enhanced potency |

| N-(4-Chlorophenyl)-3-phenyl-propanamide | 4-Chloro | Electron-withdrawing | Likely enhanced potency |

| N-(4-Bromophenyl)-3-phenyl-propanamide | 4-Bromo | Electron-withdrawing | Likely enhanced potency |

| N-(4-Methoxyphenyl)-3-phenyl-propanamide | 4-Methoxy | Electron-donating | Potentially altered (increased or decreased) potency depending on the specific receptor |

This comparative analysis underscores the importance of the electronic properties of the substituent on the N-phenyl ring in modulating the quorum sensing inhibitory activity of this class of compounds.

Computational Chemistry Approaches in SAR Elucidation

Computational methods are integral to modern drug discovery, enabling the prediction of molecular properties and interactions, thereby saving time and resources. For a molecule like this compound, several computational techniques are particularly insightful.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure of a molecule. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can more readily participate in chemical reactions.

For this compound, DFT calculations would reveal the distribution and energy levels of these orbitals. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The presence of the electron-withdrawing fluorine atom on the phenyl ring and the amide linkage would significantly influence the electronic landscape. For instance, studies on similar molecules, such as N-(p-dimethylaminobenzylidene)-p-nitroaniline, have shown HOMO-LUMO gaps around 2.94 eV, indicating considerable potential for charge transfer within the molecule researchgate.net. In a study on triazine derivatives, the HOMO-LUMO energy gap was found to be approximately 4.4871 eV, which reflects the chemical reactivity of the molecule irjweb.com. For this compound, the HOMO would likely be localized on the phenylpropanamide moiety, while the LUMO might be distributed over the fluorophenyl ring, influenced by the electronegative fluorine atom.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for the compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The simulation provides insights into the binding affinity, which is often expressed as a docking score or binding energy, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

For this compound, docking studies could be performed against various potential targets. For example, related propanamide derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a target for analgesic drugs nih.gov. A docking study of this compound with a receptor like TRPV1 would likely show the fluorophenyl group engaging in hydrophobic interactions within a binding pocket, while the amide group could form crucial hydrogen bonds with amino acid residues like tyrosine and serine nih.govnih.gov. The outcomes of such simulations are critical for optimizing the ligand's structure to enhance its binding potency and selectivity. In a study on N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide, docking against the α5β1 integrin receptor revealed a binding affinity of -7.7 kcal/mol dergipark.org.tr.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.2 |

| Interacting Residues | Tyr354, Ser389, Phe421 |

| Types of Interactions | Hydrogen bond with amide, π-π stacking with phenyl ring, Halogen bond with fluorine |

Note: These results are hypothetical and depend on the specific receptor being studied.

For this compound, NBO analysis would reveal key intramolecular interactions. For instance, a significant interaction would be expected between the lone pair electrons on the amide oxygen atom (donor) and the antibonding orbital of the adjacent carbon-nitrogen bond (acceptor). This n → σ* interaction contributes to the resonance stabilization of the amide bond. The presence of the fluorine atom would also introduce interesting electronic effects, potentially leading to intramolecular hydrogen bonds involving the fluorine atom and nearby hydrogen atoms. In related salicylanilide (B1680751) derivatives, strong intramolecular hyperconjugative interactions, such as n(O)→σ*(C–N), have been shown to have stabilization energies as high as 25.38 kcal/mol mdpi.com.

Table 3: Representative NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) O | σ* (C-N) | 28.5 |

| π (C=C) phenyl | π* (C=C) phenyl | 20.1 |

| LP (1) N | σ* (C-C) | 5.3 |

Note: E(2) represents the stabilization energy. These are illustrative values for the most significant interactions.

Advanced Research Methodologies and Future Directions

In vitro and In vivo Study Designs for Biological Assessment

The biological evaluation of N-(4-Fluorophenyl)-3-phenyl-propanamide and its analogs relies on a combination of in vitro and in vivo studies to elucidate their potential therapeutic effects. In vitro assays provide initial screening data on the compound's activity in a controlled environment, often a crucial first step before advancing to more complex biological systems. These laboratory-based experiments can efficiently determine a compound's direct effects on specific molecular targets, cells, or microorganisms.

Exploration of this compound as a Lead Compound in Drug Discovery

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The exploration of this compound as a potential lead compound is an active area of research. Its core structure, a propanamide scaffold with phenyl and fluorophenyl substitutions, provides a versatile backbone for the synthesis of a diverse library of derivatives.

The process often begins with the identification of a biological target. Subsequently, computational methods, or in silico studies, can be employed to predict the binding affinity of this compound and its analogs to this target. These predictions are then validated through experimental assays. The goal is to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.

Potential for Development in Enzyme Inhibitor and Receptor Ligand Design

The structural features of this compound make it an attractive candidate for development as both an enzyme inhibitor and a receptor ligand. The amide linkage, aromatic rings, and the fluorine atom can all participate in various interactions with biological macromolecules.

As an enzyme inhibitor, derivatives of this compound could potentially target a range of enzymes implicated in disease. For example, research on structurally related N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives has shown their ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation and are a target for cancer therapy. nih.govresearchgate.net This suggests that with appropriate modifications, this compound could be tailored to inhibit specific enzymes with high affinity and selectivity.

In the context of receptor ligand design, the phenyl and fluorophenyl groups can engage in hydrophobic and aromatic stacking interactions within the binding pockets of receptors. The fluorine atom, in particular, can form favorable electrostatic interactions and modulate the compound's metabolic stability. The design of new small molecule estrogen inhibitors, for instance, has utilized similar propanamide structures to target estrogen receptors in breast cancer. nih.gov

Applications in Agrochemical and Advanced Materials Development

Beyond its potential in medicine, the chemical scaffold of this compound holds promise in other scientific and industrial domains, including agrochemicals and advanced materials.

In the field of agrochemicals, the development of novel pesticides and herbicides is a constant necessity. The biological activity of propanamide derivatives suggests that they could be explored as active ingredients in new agrochemical formulations. For instance, N-(4-bromophenyl)-3-phenylpropanamide, a closely related compound, is used in the preparation of quinoline (B57606) derivatives that exhibit antitubercular and antibacterial properties, highlighting the potential for this chemical class to yield bioactive compounds with applications in controlling plant pathogens. chemicalbook.com

In advanced materials development, the specific physicochemical properties imparted by the fluorophenyl group can be advantageous. The introduction of fluorine can enhance thermal stability, modify electronic properties, and influence the material's surface characteristics. These properties are desirable in the design of specialized polymers, liquid crystals, and other functional materials. While direct applications of this compound in this area are not yet established, its structural motifs are relevant to the ongoing development of new materials with tailored functionalities.

Future Research Opportunities and Unexplored Biological Pathways

The full therapeutic and industrial potential of this compound remains largely untapped, presenting a wealth of future research opportunities. A key area for future investigation is the systematic exploration of its effects on a wider range of biological targets. High-throughput screening against diverse panels of enzymes and receptors could uncover novel and unexpected biological activities.

Furthermore, elucidating the specific metabolic pathways of this compound is crucial for its development as a drug candidate. Understanding how the compound is metabolized in the body will inform the design of analogs with improved stability and reduced potential for off-target effects. Studies on the metabolism of similar compounds, such as certain fentanyl analogs, have revealed that N-dealkylation and hydroxylation are common metabolic routes. nih.gov Investigating whether this compound undergoes similar transformations would be a valuable line of inquiry.

Another promising avenue is the investigation of its potential as a modulator of protein-protein interactions, a challenging but increasingly important area of drug discovery. The relatively simple structure of this compound could serve as a starting point for the design of more complex molecules capable of disrupting disease-relevant protein complexes.

Finally, the synthesis and evaluation of a broader range of derivatives with diverse substitutions on the phenyl rings and modifications to the propanamide linker will be essential to fully map the structure-activity relationship and unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What are the recommended methods for synthesizing N-(4-Fluorophenyl)-3-phenyl-propanamide, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via amide coupling between 3-phenylpropanoic acid derivatives and 4-fluoroaniline. A common approach involves activating the carboxylic acid using coupling agents like EDCl/HOBt or DCC/DMAP in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Optimization Tips :

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., racemization or decomposition) .

- Solvent Selection : Use DMF for faster reaction kinetics but switch to DCM if moisture sensitivity is a concern .

- Purification : Recrystallize the product using a hexane/methylethyl ketone (MEK) mixture (1:3 v/v) to achieve >98% purity .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer :

- X-Ray Crystallography :

- Crystal Growth : Use slow evaporation from a saturated ethanol/water solution (3:1) at 4°C to obtain single crystals .

- Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Use SHELXL-2018 for full-matrix least-squares refinement, applying anisotropic displacement parameters for non-H atoms .

- Validation : Check for R-factor convergence (<5%) and validate bond lengths/angles against the Cambridge Structural Database (CSD) .

Key Structural Features (from analogous compounds):

- The 4-fluorophenyl group adopts a planar conformation, with C-F bond lengths averaging 1.35 Å .

- Amide torsion angles (N-C-O-C) typically range between 160–175°, indicating minimal steric strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer :

- Case Study : Discrepancies in aromatic proton chemical shifts (NMR) vs. crystallographic positions (XRD) may arise from dynamic effects (e.g., rotameric equilibria in solution).

- Resolution Strategies :

- Variable-Temperature NMR : Conduct experiments between 25–60°C to identify broadening or splitting of peaks, indicative of conformational exchange .

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian09 with B3LYP/6-31G*) to experimental data to validate static vs. dynamic models .

- Complementary Techniques : Use IR spectroscopy to confirm hydrogen-bonding patterns observed in XRD (e.g., N-H···O=C interactions at ~3300 cm⁻¹) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer :

- ADMET Prediction :

- logP : Predicted ~3.2 (moderate lipophilicity, suggesting blood-brain barrier penetration) .

- HIA (Human Intestinal Absorption) : >90% (high absorption likely) .

- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or serotonin receptors) to hypothesize mechanisms of action .

Q. How should researchers handle conflicting bioactivity data in cell-based assays?

Methodological Answer :

- Case Example : Inconsistent IC₅₀ values in cancer cell lines (e.g., MCF-7 vs. HeLa) may stem from assay conditions or compound stability.

- Troubleshooting :

- Dose-Response Curves : Repeat assays with 8-point dilution series (0.1–100 µM) to confirm reproducibility .

- Metabolic Stability : Incubate the compound in cell culture media for 24–72 hours and analyze via LC-MS to detect degradation products .

- Control Experiments : Use staurosporine or cisplatin as positive controls to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.